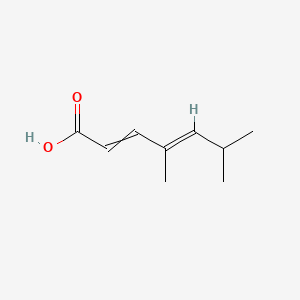
(4E)-4,6-dimethylhepta-2,4-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-4,6-dimethylhepta-2,4-dienoic acid is an organic compound characterized by its unique structure, which includes a hepta-dienoic acid backbone with methyl groups at the 4th and 6th positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4,6-dimethylhepta-2,4-dienoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents, where a suitable precursor is reacted with a Grignard reagent to introduce the desired functional groups. Another method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as chemical vapor deposition (CVD) and pyrolysis have been explored for the preparation of similar compounds .
化学反应分析
Types of Reactions
(4E)-4,6-dimethylhepta-2,4-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The methyl groups and double bonds can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to halogenated derivatives or other functionalized compounds .
科学研究应用
(4E)-4,6-dimethylhepta-2,4-dienoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (4E)-4,6-dimethylhepta-2,4-dienoic acid involves its interaction with various molecular targets. The compound can act on cell membranes and enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
相似化合物的比较
Similar Compounds
Similar compounds to (4E)-4,6-dimethylhepta-2,4-dienoic acid include:
- (2E,4E)-2,4-decadienoic acid
- (2E,4E)-hexa-2,4-dienoic acid
- (2E,4E)-hexa-2,4-dien-1-yl benzoate .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly useful in certain synthetic applications where other dienoic acids may not be as effective .
属性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
(4E)-4,6-dimethylhepta-2,4-dienoic acid |
InChI |
InChI=1S/C9H14O2/c1-7(2)6-8(3)4-5-9(10)11/h4-7H,1-3H3,(H,10,11)/b5-4?,8-6+ |
InChI 键 |
NRLJYINWTYNQLN-MJZAGPDTSA-N |
手性 SMILES |
CC(C)/C=C(\C)/C=CC(=O)O |
规范 SMILES |
CC(C)C=C(C)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



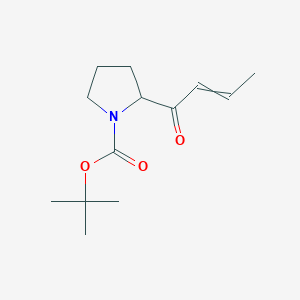

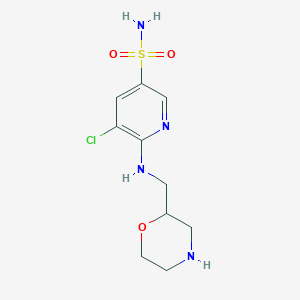

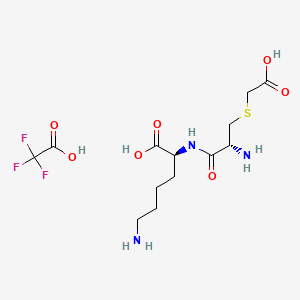

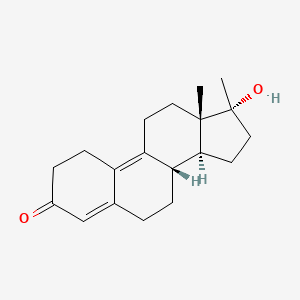
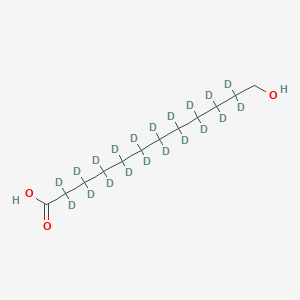
![3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13858652.png)
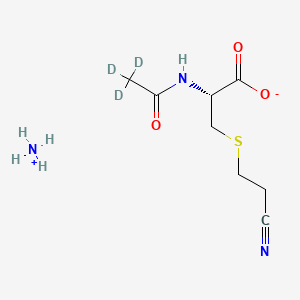
![2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B13858662.png)
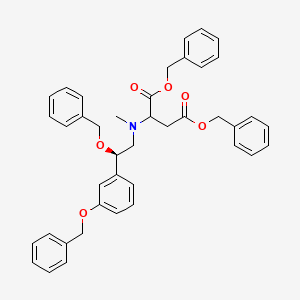
![N-Acetyl-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13858680.png)
